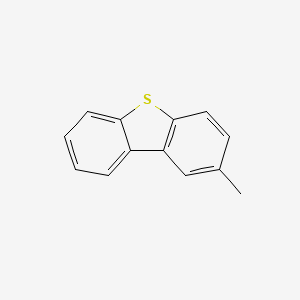

2-Methyldibenzothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyldibenzothiophene is a useful research compound. Its molecular formula is C13H10S and its molecular weight is 198.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Chemistry

2-Methyldibenzothiophene is often found in crude oil and coal tar, making it a subject of study in environmental chemistry. Its presence in fossil fuels raises concerns regarding pollution and toxicology. Researchers analyze its behavior during combustion and its potential environmental impact, particularly in aquatic ecosystems where it can accumulate and affect aquatic life .

Case Study: Environmental Impact Assessment

- A study assessed the degradation of polycyclic aromatic hydrocarbons (PAHs), including this compound, in marine environments. The findings indicated that while some compounds degrade rapidly, others persist, posing long-term ecological risks .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various organic compounds. Its reactivity allows it to participate in substitution reactions, making it valuable for creating complex molecular structures used in pharmaceuticals and agrochemicals.

Synthetic Pathways:

- Electrophilic Aromatic Substitution: this compound can undergo electrophilic substitution reactions to introduce functional groups.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing larger organic molecules .

Material Science

The compound has potential applications in the development of advanced materials, particularly polymers and dyes. Its unique structure can enhance the properties of materials, such as thermal stability and resistance to degradation.

Research Findings:

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The methyl group at the 2-position activates specific sites for electrophilic attack through hyperconjugation. Notable reactions include:

-

Nitration : Occurs preferentially at the 4- and 6-positions of the unsubstituted benzene ring due to electron-donating effects of the methyl group.

-

Sulfonation : Directs sulfonic acid groups to the 7-position under mild acidic conditions.

Mechanistic Insight :

The sulfur atom in the thiophene ring withdraws electron density, while the methyl group donates electrons locally, creating regioselectivity in EAS reactions (Fig. 1A) .

Thia-Baeyer–Villiger Oxidation

2-MDBT undergoes oxidation via a radical pathway using tert-butyl hydroperoxide (t-BuOOH) and UV light, yielding sulfoxide intermediates (Fig. 1B) . Key findings:

| Condition | Yield of Sulfoxide | Notes |

|---|---|---|

| t-BuOOH + UV light | 89% | Radical pathway confirmed |

| With CuCl₂ | 59% (HPLC) | Single-electron process |

This reaction mimics microbial desulfurization pathways, enabling potential applications in fossil fuel refining .

S-Oxide Formation

Suzuki–Miyaura coupling of 2-MDBT derivatives with arylboronic acids followed by Tf₂O-mediated cyclization produces dibenzothiophene S-oxides (Table 1) :

| Substrate | Catalyst | Product Yield |

|---|---|---|

| 2-Bromobenzenesulfinate | (amphos)₂PdCl₂ | 92% |

| 3-Methylboronic acid | Pd(OAc)₂ | 85% |

Hydrodesulfurization (HDS) Reactivity

2-MDBT participates in HDS via C–S bond cleavage. Rhodium and ruthenium complexes facilitate desulfurization under mild conditions :

-

Rhodium-Catalyzed HDS :

-

Ruthenium-Mediated Desulfurization :

Reaction with [Ru₃(CO)₁₂] yields [Ru₂(C₁₂H₈)(μ-CO)(CO)₅], releasing biphenyl upon hydrogenation .

Steric Effects :

Methyl substitution at the 4,6-positions inhibits reactivity due to buttressing effects, while 2-methyl substitution retains activity .

Metal Complexation and C–S Activation

2-MDBT forms stable complexes with transition metals, enabling catalytic applications:

| Metal Complex | Reaction Outcome | Reference |

|---|---|---|

| (C₅Me₅)Rh(PMe₃)PhH | C–S insertion with puckered ring | |

| [(C₅Me₅)IrH₃]₂ | Double C–S cleavage to µ-sulfido ligand |

Mechanism : Electrophilic activation of sulfur facilitates oxidative addition to metal centers, followed by reductive elimination of desulfurized products .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable selective derivatization:

-

Suzuki–Miyaura Coupling : Achieves aryl-aryl bond formation at sterically unhindered positions (e.g., 3-position) .

-

Propargylation : Pummerer-type reactions introduce propargyl groups at the 1-position of the thiophene ring .

Comparative Reactivity in Substituted Derivatives

Substituents significantly alter reactivity (Table 2):

| Derivative | Reactivity Trend |

|---|---|

| 2-MDBT | High EAS activity at 4/6 positions |

| 4,6-Dimethyldibenzothiophene | Labile S-complex formation |

| 2-Cyanodibenzothiophene | Enhanced electrophilicity at sulfur |

Propriétés

Numéro CAS |

30995-64-3 |

|---|---|

Formule moléculaire |

C13H10S |

Poids moléculaire |

198.29 g/mol |

Nom IUPAC |

2-methyldibenzothiophene |

InChI |

InChI=1S/C13H10S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3 |

Clé InChI |

VHUXLBLPAMBOJS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)SC3=CC=CC=C32 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.